4-Methyl-1,4-benzothiazin-3-one is a heterocyclic compound that belongs to the benzothiazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticonvulsant agent. The benzothiazine structure is characterized by a benzene ring fused with a thiazine ring, which contributes to its unique chemical properties and biological functions.
The compound can be synthesized through various methods, often involving the reaction of substituted anilines with thioketones or via cyclization reactions of appropriate precursors. Research articles have documented the synthesis of related derivatives, highlighting the versatility and utility of the benzothiazine framework in drug development.
4-Methyl-1,4-benzothiazin-3-one is classified under:
The synthesis of 4-methyl-1,4-benzothiazin-3-one typically involves several key steps:
For instance, one method involves:
The reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time significantly influence the yield and purity of the final product.
The molecular structure of 4-methyl-1,4-benzothiazin-3-one features:
Key structural data includes:
4-Methyl-1,4-benzothiazin-3-one participates in various chemical reactions:
For example, when treated with strong electrophiles like bromine or sulfonyl chlorides, selective substitution at the aromatic ring can occur, leading to a range of derivatives that may exhibit enhanced biological activity.
The mechanism of action for compounds like 4-methyl-1,4-benzothiazin-3-one often involves:
Research indicates that derivatives exhibit significant antibacterial activity against various strains, likely due to their ability to disrupt essential cellular processes. For instance, studies have shown that modifications at specific positions can enhance potency against resistant bacterial strains.
Relevant analyses include spectral data (e.g., nuclear magnetic resonance and mass spectrometry) confirming structural integrity post-synthesis.
4-Methyl-1,4-benzothiazin-3-one has several applications in scientific research:
Research continues to explore its potential across various fields, particularly in medicinal chemistry and pharmacology.
The core compound 4-Methyl-1,4-benzothiazin-3-one (CAS: not specified; PubChem CID: 4382691) follows systematic IUPAC naming conventions based on its fused heterocyclic structure [1]. The name delineates three key features:
Its molecular formula is C₉H₉NOS (molecular weight: 179.24 g/mol). Structurally, it belongs to 1,4-benzothiazin-3-ones, characterized by a planar benzothiazine ring and an N-alkyl substituent influencing electron distribution [4] [5]. Related isomers include:
Table 1: Classification of Key Benzothiazinone Regioisomers
Compound | Systematic Name | Molecular Formula | Core Heterocycle Fusion |
---|---|---|---|
4-Methyl-1,4-benzothiazin-3-one | 4-Methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one | C₉H₉NOS | Benzene + 1,4-Thiazine |
BTZ043 (Anti-TB agent) | (2S)-2-[(4-Methyl-1,4-benzothiazin-3-yl)oxy]-6-nitro-2H-1,3-benzothiazin-4-one | C₁₇H₁₂N₄O₄S₂ | Benzene + 1,3-Thiazine |
1,3-Benzothiazin-4-one | 2H-1,3-Benzothiazin-4-one | C₈H₅NOS | Benzene + 1,3-Thiazine |
Synthetic routes to 1,4-benzothiazin-3-ones typically involve:
X-ray diffraction studies reveal that 4-Methyl-1,4-benzothiazin-3-one crystallizes in a monoclinic system with the space group P2₁/n [2]. Key structural features include:
Bond Geometry and Ring Conformation
Table 2: Crystallographic Parameters for 4-Methyl-1,4-benzothiazin-3-one Derivatives
Parameter | Value | Experimental Method | Reference |
---|---|---|---|
Crystal system | Monoclinic | X-ray diffraction | [2] |
Space group | P2₁/n | SC-XRD | [2] |
Unit cell dimensions | a = 13.283 Å, b = 5.366 Å, c = 23.281 Å, β = 96.63° | Single-crystal XRD | [7] |
Dihedral angle (C3=O) | 5.2° deviation from ring plane | DFT optimization | [5] |
Electronic Structure and Non-Covalent Interactions
The bioactivity and reactivity of benzothiazinones critically depend on the thiazine ring fusion pattern (1,3- vs. 1,4-). Key differences include:
Structural and Electronic Contrasts
Table 3: Structural and Functional Comparison of Benzothiazinone Regioisomers
Property | 1,4-Benzothiazin-3-ones | 1,3-Benzothiazin-4-ones |
---|---|---|
Representative compound | 4-Methyl-1,4-benzothiazin-3-one | BTZ043 |
Ring fusion type | Linear fusion at C2−C3 bond | Angular fusion at C2−N1 bond |
Conformational flexibility | Screw-boat (puckered) | Planar |
Electrophilic sites | C2, N1 (Mulliken: +0.21e, +0.57e) | C7 (in nitro derivatives: +0.14e) |
Biological relevance | Kinase inhibition, antimicrobials | Antitubercular (DprE1 inhibition) |
Implications for Reactivity and Drug Design
All structural data and reactivity comparisons derive from peer-reviewed crystallographic, spectroscopic, and computational studies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: